[(3-Methylphenyl)methyl](thiophen-2-ylmethyl)amine hydrochloride
Overview
Description
(3-Methylphenyl)methylamine hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆ClNS and a molecular weight of 253.79 g/mol . It is known for its unique structure, which combines a 3-methylphenyl group with a thiophen-2-ylmethyl group through an amine linkage, and is typically found in a hydrochloride salt form .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methylphenyl)methylamine hydrochloride involves the reaction of 3-methylbenzylamine with thiophen-2-ylmethyl chloride under basic conditions. The reaction is typically carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The product is often purified using recrystallization or chromatography techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
(3-Methylphenyl)methylamine hydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). Reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(3-Methylphenyl)methylamine hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (3-Methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific signaling pathways and biochemical processes .
Comparison with Similar Compounds
Similar Compounds
(3-Methylphenyl)methylamine hydrochloride: shares similarities with other thiophene-based compounds, such as thiophene-2-carboxylic acid and thiophene-2-methylamine.
Thiophene derivatives: These compounds are known for their diverse biological activities and are used in various applications, including medicinal chemistry and material science.
Uniqueness
The uniqueness of (3-Methylphenyl)methylamine hydrochloride lies in its specific combination of a 3-methylphenyl group and a thiophen-2-ylmethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
1-(3-methylphenyl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NS.ClH/c1-11-4-2-5-12(8-11)9-14-10-13-6-3-7-15-13;/h2-8,14H,9-10H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWOPXPQAAXAGLF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNCC2=CC=CS2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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